molecular formula C19H19FN4O2 B2426675 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone CAS No. 1260944-39-5

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

Cat. No.: B2426675
CAS No.: 1260944-39-5
M. Wt: 354.385
InChI Key: LSOJNXYHKSLZSZ-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is an organic compound known for its significance in medicinal chemistry Its structure comprises a fluorinated phenyl ring, an oxadiazole moiety, and a pyrrole ring connected to a piperidine group via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone typically involves a multi-step process:

  • Starting Materials: : 4-Fluoroaniline, ethyl 2-oxobutanoate, and piperidine.

  • Key Steps

    • Diazotization of 4-fluoroaniline to form the diazonium salt.

    • Coupling the diazonium salt with ethyl 2-oxobutanoate to yield the oxadiazole intermediate.

    • Cyclization reaction to form the pyrrole ring.

    • Substitution of the pyrrole with piperidine to achieve the final product.

Industrial Production Methods

Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : The aromatic rings can undergo oxidation under harsh conditions.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

  • Oxidation: : Oxidized derivatives of the aromatic rings.

  • Reduction: : Corresponding alcohol of the carbonyl group.

  • Substitution: : Substituted derivatives of the fluorinated aromatic ring.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex organic molecules.

Biology

Acts as a probe in biochemical assays to study enzyme mechanisms.

Medicine

Potential therapeutic agent for conditions like inflammation and cancer due to its unique structure and biological activity.

Industry

Applied in material science for the development of novel polymers and advanced materials.

Mechanism of Action

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone exerts its effects through interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties enable binding to enzyme active sites, while the piperidine ring enhances solubility and bioavailability. This compound may inhibit specific enzymes or receptors, modulating cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

  • 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone confers unique electronic properties, enhancing its reactivity and specificity compared to its chlorinated and methylated analogs. This distinction makes it particularly valuable in medicinal chemistry for developing targeted therapies.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-15-8-6-14(7-9-15)18-21-19(26-22-18)16-5-4-12-24(16)13-17(25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOJNXYHKSLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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